molecular formula C14H16N2O4 B014263 N-(Methoxycarbonyl)-l-tryptophan methyl ester CAS No. 58635-46-4

N-(Methoxycarbonyl)-l-tryptophan methyl ester

Cat. No. B014263
CAS RN: 58635-46-4
M. Wt: 276.29 g/mol
InChI Key: IYEKFSMKXYQRLC-LBPRGKRZSA-N
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Description

Synthesis Analysis

N-(Methoxycarbonyl)-L-tryptophan methyl ester can be synthesized through cyclization reactions under acidic conditions, such as with 85% phosphoric acid or trifluoroacetic acid, leading to various cyclic tautomers. This process has been utilized to produce a range of tryptophan and tryptamine derivatives, showcasing the compound's versatility as a synthetic intermediate (Taniguchi & Hino, 1981). Additionally, enantiospecific synthesis methods have been developed using tryptophan as a chiron for producing α-substituted tryptophan derivatives, highlighting the compound's utility in stereocontrolled synthetic processes (Bourne, Crich, Davies, & Horwell, 1991).

Molecular Structure Analysis

The molecular structure of N-(Methoxycarbonyl)-L-tryptophan methyl ester features an indole ring, which is a fundamental skeleton in many alkaloids and bioactive molecules. The presence of methoxycarbonyl and methyl ester functional groups introduces reactive sites for further chemical transformations, enabling the synthesis of complex molecules. Studies have shown that the conformation of related molecules in frozen solutions can be determined using techniques like electron nuclear double resonance (ENDOR) spectroscopy, providing insights into the molecule's structural dynamics and conformational preferences (Wells, Mustafi, & Makinen, 1990).

Scientific Research Applications

  • The Bischler-Napieralski reaction with L-N-formyl tryptophan methyl ester produces unusual β-carboline dimers, which are significant due to their unique structural features (Pal et al., 2004).

  • N.c.a. (S)-L-([-11C]methyl)-tryptophan has been synthesized with significant radiochemical yield and enantiomeric excess, indicating potential as a radiopharmaceutical (Plenevaux et al., 1994).

  • N, N'-Dicarbonyltryptamine derivatives, related to tryptophan methyl esters, show desirable analgesic potency, suggesting the importance of substituting tryptamine into the amide chain of melatonin for enhancing analgesic potency (Dongmei et al., 2000).

  • The synthesis of stephanotic acid methyl ester, containing a beta-substituted alpha-amino acid with a tryptophan C-6 to leucine beta-carbon link, has been achieved using a thioxo-oxazolidine intermediate and a methyl ester of tryptophan (Bentley et al., 2006).

  • A facile method for synthesizing 5-cyano-L-tryptophan has been demonstrated using 5-bromo derivatives of L-tryptophan and CuCN, highlighting the versatility of tryptophan derivatives in synthesis (Dua & Phillips, 1992).

  • The Pictet-Spengler reaction has been used to produce methyl trans-2-benzyl-3-methoxycarbonyl-9-methyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-propionate, a major compound, again highlighting the synthetic versatility of tryptophan derivatives (Shimizu et al., 1984).

  • Enantiospecific synthesis of α-substituted tryptophan derivatives has been accomplished using tryptophan as a chiron, showcasing potential applications in the R-series (Bourne et al., 1991).

  • Brominated tryptophan derivatives from Thorectandra and Smenospongia sponges have been found to inhibit Staphylococcus epidermidis growth, indicating their potential as antimicrobial agents (Segraves & Crews, 2005).

  • The synthesis of (-)-trypargine has helped reveal the absolute configuration of natural trypargine, contributing to our understanding of this natural compound's structure (Shimizu et al., 1984).

  • The 5-methoxy analogue of tryptophan shows potent antihypertensive activity in rats, with the methyl ester being a critical structural feature for activity (Safdy et al., 1982).

Safety And Hazards

The safety data and hazards associated with “N-(Methoxycarbonyl)-l-tryptophan methyl ester” are not well-documented in the literature. However, similar compounds require precautions such as avoiding breathing vapors, mist, or gas, and using personal protection during handling8.


Future Directions

The future directions for research on “N-(Methoxycarbonyl)-l-tryptophan methyl ester” are not well-documented in the literature. However, similar compounds are being studied for their potential in various applications, including the synthesis of substituted pyridines with diverse functional groups9.


properties

IUPAC Name

methyl (2S)-3-(1H-indol-3-yl)-2-(methoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-19-13(17)12(16-14(18)20-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,12,15H,7H2,1-2H3,(H,16,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEKFSMKXYQRLC-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Methoxycarbonyl)-l-tryptophan methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Kawahara, A Nishida, M Nakagawa - Organic Letters, 2000 - ACS Publications
A new and efficient synthetic route to physostigmine is described. Corey−Kim reagent reacted with tryptamine or tryptophan carbamates to give 3a-(methylthiomethyl)hexahydropyrrolo[2…
Number of citations: 76 0-pubs-acs-org.brum.beds.ac.uk
D Crich, A Banerjee - Accounts of chemical research, 2007 - ACS Publications
… It was established early by Hino and co-workers that N-methoxycarbonyl l-tryptophan methyl ester 1 tautomerizes in strong acid media to give a mixture of the hexahydropyrroloindoles …
Number of citations: 392 0-pubs-acs-org.brum.beds.ac.uk
D Crich, CO Chan, JW Davies, S Natarajan… - Journal of the Chemical …, 1992 - pubs.rsc.org
The tautomerisation of various α-substituted tryptamine and tryptophan carbamates in trifluoroacetic acid/chloroform to the corresponding hexahydropyrrolo[2,3-b]indoles is studied by …
Number of citations: 12 0-pubs-rsc-org.brum.beds.ac.uk
JG Vinterb - J. CHEM. SOC. PERKIN TRANS. 2, 1992 - Citeseer
The tautomerisation of various x-substituted tryptamine and tryptophan carbamates in trifluoroacetic acid/chloroform to the corresponding hexahydropyrrolo [2, 3-6] indoles is studied by'…
Number of citations: 0 citeseerx.ist.psu.edu
DH Lee, KH Kwon, CS Yi - Science, 2011 - science.org
… The alkylation of N-methoxycarbonyl-l-tryptophan methyl ester and (–)-strychnine resulted in the chemoselective formation of the products (–)-18 and (–)-19, while tolerating both amino …
Number of citations: 167 www.science.org
J Soubhye, I Aldib, C Delporte… - Current medicinal …, 2016 - ingentaconnect.com
… As a consequence tryptophan benzyl ester and N-methoxycarbonyl-l-tryptophan methyl ester were stronger inhibitors than tryptophan or its hydrophilic derivatives, with an IC50= 0.18 …
JH Docherty, TM Lister, G Mcarthur, MT Findlay… - Chemical …, 2023 - ACS Publications
… Similarly, N-methoxycarbonyl-l-tryptophan methyl ester and (−)-strychnine were able to be alkylated without affecting the amino, amide, or ester functional groups. (−)-Quinine …
Number of citations: 18 0-pubs-acs-org.brum.beds.ac.uk
SP Govek - 2002 - search.proquest.com
Chapter 1 discloses investigations into the asymmetric Heck reaction. The influence of the carbonyl group in the asymmetric Heck cyclizations of α, β-unsaturated anilides was probed in …
R Kumar, EV Van der Eycken - Chemical Society Reviews, 2013 - pubs.rsc.org
In recent years, reaction of inexpensive and abundantly available alcohols (C–OH) with unactivated nucleophilic coupling partners (C–H), leading to the construction of the C–C bond, …
Number of citations: 291 0-pubs-rsc-org.brum.beds.ac.uk
MS Morales-Rios… - Natural Product …, 2008 - journals.sagepub.com
Brominated natural indoles are frequently reported metabolites of marine seaweeds. The bryozoan Flustra foliacea has been a rich source of brominated indole alkaloids bearing prenyl …

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